molecular formula C14H15F3N6S B12232596 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12232596
M. Wt: 356.37 g/mol
InChI Key: LDZLYHKGMQUIGA-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluoropyrimidinyl group, a piperazinyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the Difluoromethyl Group: This is achieved through a difluoromethylation reaction, often using reagents like difluoromethyl bromide.

    Attachment of the Fluoropyrimidinyl Group: This step involves the coupling of the fluoropyrimidinyl moiety to the pyrimidine core, typically using palladium-catalyzed cross-coupling reactions.

    Incorporation of the Piperazinyl Group: This is done through nucleophilic substitution reactions, where the piperazine ring is introduced.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the difluoromethyl group, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazinyl and fluoropyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It is often used in the development of probes and assays to study enzyme activity and protein-ligand interactions.

Medicine

In medicine, 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
  • 2-(Difluoromethyl)-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(methylsulfanyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15F3N6S

Molecular Weight

356.37 g/mol

IUPAC Name

4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C14H15F3N6S/c1-24-14-20-10(12(16)17)6-11(21-14)22-2-4-23(5-3-22)13-9(15)7-18-8-19-13/h6-8,12H,2-5H2,1H3

InChI Key

LDZLYHKGMQUIGA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C(F)F

Origin of Product

United States

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